molecular formula C8H7F3N2O2S B2485141 Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 676438-98-5

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2485141
CAS No.: 676438-98-5
M. Wt: 252.21
InChI Key: YVOZRBINFRMMKL-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a sulfanyl group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Esterification: The carboxyl group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl group can participate in redox reactions.

Comparison with Similar Compounds

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chloro group instead of a sulfanyl group.

    Ethyl 2-sulfanyl-4-(methyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the combination of the trifluoromethyl and sulfanyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2S/c1-2-15-6(14)4-3-12-7(16)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZRBINFRMMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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